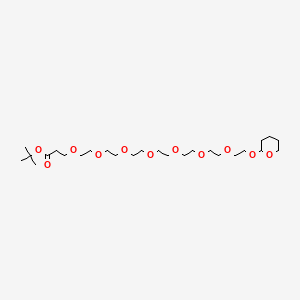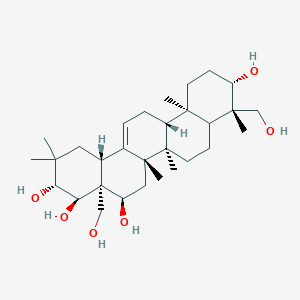
(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Protoaescigenin is a natural compound with the molecular formula C30H50O6. It is a triterpenoid saponin aglycone derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor properties .
準備方法
Synthetic Routes and Reaction Conditions
Protoaescigenin can be synthesized through the controlled degradation of escin, a saponin complex found in horse chestnut seeds. The process involves a two-step chemical reaction that yields a mixture of olean-12-ene sapogenins, from which protoaescigenin is isolated and purified . The reaction conditions typically include the use of solvents such as lower alcohols or binary solvent systems like isopropanol-cyclohexane, which facilitate crystallization and purification .
Industrial Production Methods
Industrial production of protoaescigenin primarily involves extraction from plant sources. Methods such as water extraction, ethanol extraction, and ultrasonic extraction are commonly used to isolate protoaescigenin from horse chestnut seeds . Biosynthesis through plant cell culture or microbial fermentation is another approach for producing protoaescigenin on a larger scale .
化学反応の分析
Types of Reactions
Protoaescigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for specific applications .
Common Reagents and Conditions
Common reagents used in the reactions involving protoaescigenin include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like ethanol, methanol, and acetonitrile are frequently used to dissolve the compound and facilitate the reactions .
Major Products Formed
The major products formed from the reactions of protoaescigenin include its diacetonide derivatives, which are synthesized through regioselective functionalization. These derivatives are used in various scientific research applications due to their enhanced stability and biological activity .
科学的研究の応用
Protoaescigenin has a wide range of scientific research applications:
作用機序
Protoaescigenin exerts its effects through various molecular targets and pathways. It interacts with lipid membranes, modifying their parameters and enhancing their stability . The compound also influences signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties . Additionally, protoaescigenin has been shown to inhibit tumor progression by affecting cell proliferation and apoptosis pathways .
類似化合物との比較
Protoaescigenin is similar to other triterpenoid saponins, such as barringtogenol C and β-aescin. it is unique in its specific biological activities and stability. Unlike barringtogenol C, protoaescigenin has a distinct molecular structure that allows for regioselective functionalization, making it more versatile for various applications . β-aescin, another compound derived from horse chestnut seeds, shares some biological activities with protoaescigenin but differs in its physicochemical properties and interaction with lipid membranes .
List of Similar Compounds
- Barringtogenol C
- β-Aescin
- Oleanolic acid
- Ursolic acid
特性
分子式 |
C30H50O6 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
(3R,4R,4aR,5R,6aR,6aS,6bR,9S,10S,12aR,14bR)-4a,9-bis(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,5,10-tetrol |
InChI |
InChI=1S/C30H50O6/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22(34)30(18,16-32)24(36)23(25)35/h7,18-24,31-36H,8-16H2,1-6H3/t18-,19?,20-,21+,22-,23+,24+,26+,27-,28-,29-,30+/m1/s1 |
InChIキー |
VKJLHZZPVLQJKG-JWCXVLEDSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@](C1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@@H]4CC([C@H]([C@@H]5O)O)(C)C)CO)O)C)C)(C)CO)O |
正規SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


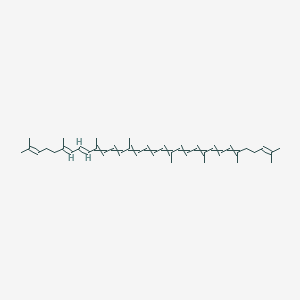
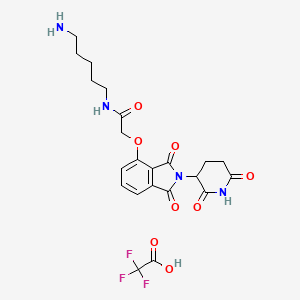
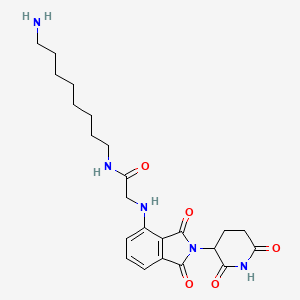
![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)

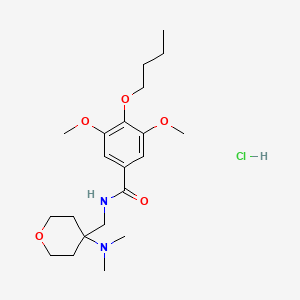
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

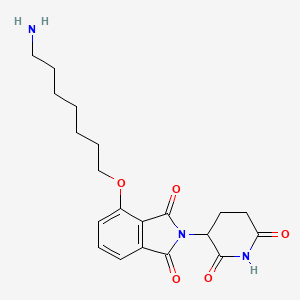
![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
